Heneicosapentaenoic Acid-d6
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Description
Heneicosapentaenoic acid-d6 (HPA-d6) contains six deuterium atoms at the 3, 3’, 4, 4’, 5, and 5’ positions. It is intended for use as an internal standard for the quantification of HPA by GC- or LC-mass spectrometry. HPA is a ω-3 fatty acid present in trace amounts in the green alga B. pennata Lamouroux and in fish oils. Its chemical composition is similar to eicosapentaenoic acid (EPA) except elongated with one carbon on the carboxyl end, placing the first double bond in the Δ HPA can be used to study the significance of the position of the double bonds in n-3 fatty acids. It incorporates into phospholipids and into triacylglycerol in vivo with the same efficiency as EPA and docosahexaenoic acid (DHA) and exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. HPA is a poor substrate for PGH synthase and for 5-LO but retains the ability to rapidly inactivate PGH synthase.
Properties
Molecular Formula |
C21H26D6O2 |
---|---|
Molecular Weight |
322.5 |
InChI |
InChI=1S/C23H36O2.2H/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(2,3)21-18-19-22(24)25;;/h5-6,8-9,11-12,14-15,17,20H,4,7,10,13,16,18-19,21H2,1-3H3,(H,24,25);;/b6-5-,9-8-,12-11-,15-14-,20-17-;;/i18D2,21D2;2*1+1 |
InChI Key |
OJXAGUOFCRISAQ-IIAYTJQLSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CCC([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O |
Synonyms |
HPA-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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